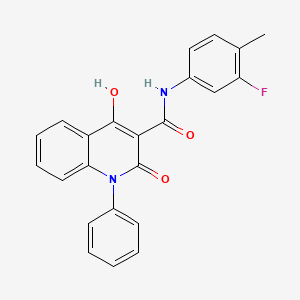

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

Its structure features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a phenyl group at position 1 and a carboxamide group at position 3, linked to a 3-fluoro-4-methylphenyl moiety. This compound belongs to a broader class of 4-hydroxyquinolin-2-one derivatives, which are recognized for their analgesic properties and low toxicity profiles .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O3/c1-14-11-12-15(13-18(14)24)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLUMNWANKRFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a dihydroquinoline core with various functional groups including a carboxamide and a hydroxy group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Synthesis

The compound has a complex molecular structure, which can be represented as follows:

The synthesis typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. The presence of the fluorine atom and methyl group on the phenyl ring contributes to its unique chemical properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the context of anticancer properties. Research has shown that modifications to the dihydroquinoline core can significantly influence inhibitory activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent antitumor activity against cell lines such as H460 and HT-29 .

While specific mechanisms for this compound are still under investigation, it is suggested that this compound may interact with specific enzymes or receptors involved in cancer progression. Interaction studies are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Comparative Biological Activity

To better understand the biological activity of this compound, we can compare it with other quinoline derivatives:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-Hydroxyquinoline | Structure | Exhibits antimicrobial activity |

| N-(4-Methylphenyl)-4-hydroxyquinoline | Structure | Potential antitumor activity |

| N-(2-Fluorophenyl)-4-hydroxyquinoline | Structure | Antimicrobial properties |

This table highlights the structural similarities and differences among compounds that may share biological activities with this compound.

Case Studies and Research Findings

Research findings indicate varying degrees of efficacy against different cancer cell lines. For example, a study evaluated several quinoline derivatives for their in vitro antitumor activity against multiple cancer cell lines. The most promising compounds exhibited IC50 values in the single-digit nanomolar range, indicating strong efficacy comparable to established treatments like foretinib .

Moreover, another study explored related compounds and found that certain derivatives displayed significant antibacterial activity. This suggests that this compound may also have potential applications beyond oncology .

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Detailed pharmacokinetic studies will be essential to establish its safety profile and efficacy in clinical settings. Additionally, exploring structural modifications could lead to enhanced biological activities or reduced side effects.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, showcasing its efficacy against several pathogenic bacteria.

Key Findings:

- The compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- In vitro tests revealed that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics like kanamycin, indicating its potential as an alternative antibacterial agent .

Table 1: Antibacterial Efficacy of N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 5.6 | Kanamycin | 7.5 |

| Escherichia coli | 6.0 | Amoxicillin | 8.0 |

| Pseudomonas aeruginosa | 4.5 | Cefotaxime | 6.0 |

Cancer Treatment

The compound has been investigated for its potential role in cancer therapy. Its structural properties suggest it may modulate specific enzymatic pathways involved in tumor proliferation.

Research Highlights:

- Studies indicate that this compound can inhibit protein kinase activity, which is crucial for cancer cell growth and survival .

- In vitro assays have shown that the compound can induce apoptosis in cancer cells, suggesting its utility as a chemotherapeutic agent.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Protein kinase inhibition |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Enzymatic Inhibition

The compound has been noted for its ability to act as an inhibitor for various enzymes involved in metabolic pathways.

Significant Insights:

- It has been identified as a potent inhibitor of the enzyme ecKAS III, which plays a vital role in bacterial fatty acid synthesis . This inhibition mechanism contributes to its antibacterial properties.

Case Study:

A study conducted by Shi et al. demonstrated that modifying the electron-withdrawing groups on the phenyl moiety significantly affected the antibacterial activity, emphasizing the importance of molecular structure in drug design and efficacy .

Comparison with Similar Compounds

Aromatic Substitutions

- Pyridylmethyl vs. Fluorophenyl Groups : Compound 12 (R = CH₂Py-3) demonstrated superior analgesic activity (75.3% inhibition at 20 mg/kg) compared to phenyl-substituted analogs. The 3-pyridylmethyl group enhanced bioavailability and receptor interaction, attributed to its bioisosteric effects and hydrogen-bonding capacity . In contrast, fluorophenyl-substituted analogs (e.g., 3s) may exhibit altered pharmacokinetics due to fluorine’s electronegativity and lipophilicity .

Methoxy and Alkyl Modifications

- The 6,7-dimethoxy groups in Compound 12 contributed to its low ulcerogenicity and high safety profile (LD₅₀ = 9527 mg/kg) . Alkyl chain variations (e.g., 1-propyl vs.

QSAR and Computational Insights

- Quantitative structure-activity relationship (QSAR) models highlighted the importance of electron-withdrawing groups (e.g., -F, -Cl) and heterocyclic substituents (e.g., pyridyl) in enhancing analgesic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.